N-t-Butyl 2-bromo-6-fluorobenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUHDKJYLQABFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742781 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-73-2 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N T Butyl 2 Bromo 6 Fluorobenzylamine
Retrosynthetic Analysis and Precursor Identification for N-t-Butyl 2-bromo-6-fluorobenzylamine (B1280769)
A retrosynthetic analysis of N-t-Butyl 2-bromo-6-fluorobenzylamine identifies several key precursors. The most direct disconnections are at the C-N bond of the benzylamine (B48309). This leads to three primary synthetic pathways originating from readily available starting materials.
The first and most common strategy involves the formation of the C-N bond as the final step. This can be achieved through the reductive amination of 2-bromo-6-fluorobenzaldehyde (B104081) with tert-butylamine (B42293). Alternatively, nucleophilic substitution of a suitable leaving group on the benzylic carbon, such as in 2-bromo-6-fluorobenzyl bromide , with tert-butylamine offers another viable route.
A second approach involves the reduction of a nitrile. In this pathway, 2-bromo-6-fluorobenzonitrile (B1362393) is a key intermediate, which can be reduced to the corresponding primary benzylamine, followed by N-alkylation with a tert-butyl group. However, direct formation of the secondary amine from the nitrile in a single step is less common.
A third strategy focuses on the construction of the substituted aromatic ring itself. This could involve the regioselective halogenation of a pre-functionalized aromatic compound. For instance, starting from 2-fluoroaniline, a protection-bromination-deprotection sequence could yield 2-bromo-6-fluoroaniline , which can then be converted to the final product through various functional group interconversions.
The primary precursors identified through this analysis are:
2-bromo-6-fluorobenzaldehyde
2-bromo-6-fluorobenzonitrile
2-bromo-6-fluorotoluene (B73676) (as a precursor to the benzaldehyde (B42025) and benzyl (B1604629) bromide)
1-bromo-3-fluorobenzene (B1666201) (as a potential starting material for ortho-metalation)
Classical and Modern Approaches to Benzylic Amination
The synthesis of the benzylamine moiety is a cornerstone of many organic syntheses. Both classical and modern methods are applicable to the preparation of this compound.
Reductive Amination Strategies with Substituted Benzaldehydes and Ketones
Reductive amination is a widely used and efficient method for the synthesis of amines. doi.org This one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2-bromo-6-fluorobenzaldehyde with tert-butylamine, followed by reduction.
The steric hindrance of the tert-butylamine can affect the reaction rate, but the process is generally feasible. nih.gov A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the aldehyde starting material.
A general procedure for the reductive amination of an aromatic aldehyde with a primary amine is as follows: The aldehyde and amine are dissolved in a suitable solvent, often methanol (B129727) or dichloromethane. A reducing agent is then added, and the reaction is stirred at room temperature until completion. researchgate.net Ruthenium-catalyzed reductive aminations using hydrosilanes as the reductant have also been developed, offering high chemoselectivity under mild conditions. google.com
| Reactants | Reducing Agent | Solvent | Conditions | Product |
| Aromatic Aldehyde, Primary Amine | NaBH₄ | Methanol | Room Temperature | Secondary Amine |
| Aromatic Aldehyde, Aniline (B41778) | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Dichloromethane | Room Temperature, Air | Secondary Amine |
Hydrogenation of Corresponding Halogenated Benzonitriles
The reduction of benzonitriles presents another pathway to benzylamines. The catalytic hydrogenation of 2-bromo-6-fluorobenzonitrile can yield 2-bromo-6-fluorobenzylamine. Subsequent N-alkylation with a tert-butyl halide would then produce the target compound.
Common catalysts for nitrile hydrogenation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. A significant challenge in the hydrogenation of halogenated compounds is the potential for hydrodehalogenation, where the halogen atom is replaced by hydrogen. The use of specific catalysts, such as Raney nickel doped with other metals, can sometimes mitigate this side reaction. google.com
| Starting Material | Catalyst | Solvent | Conditions | Product |
| 2-bromo-6-fluorobenzonitrile | Raney Ni or Pd/C | Ethanol | H₂ atmosphere | 2-bromo-6-fluorobenzylamine |
Nucleophilic Substitution Reactions with Halogenated Toluene (B28343) Derivatives
This method involves the reaction of a nucleophile, in this case, tert-butylamine, with a halogenated toluene derivative, such as 2-bromo-6-fluorobenzyl bromide. The benzyl bromide can be synthesized from 2-bromo-6-fluorotoluene via a radical bromination reaction. organic-chemistry.orgbeilstein-journals.org
The subsequent nucleophilic substitution is typically an SN2 reaction. However, with a bulky nucleophile like tert-butylamine and a secondary benzylic halide, the SN1 pathway can also be involved. fiu.edu The reaction is usually carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF. The use of a non-nucleophilic base may be necessary to neutralize the HBr formed during the reaction. A study on the nucleophilic substitution of a bromoketone with tert-butylamine highlights that excess amine can be used to drive the reaction and neutralize the acid byproduct. researchgate.net
| Substrate | Nucleophile | Solvent | Conditions | Product |
| 2-bromo-6-fluorobenzyl bromide | tert-butylamine | Acetonitrile | Heating | This compound |
Regioselective Halogenation and Fluorination Strategies for Aromatic Scaffolds
The precise placement of the bromo and fluoro substituents on the aromatic ring is crucial. Regioselective halogenation and fluorination strategies are therefore of paramount importance in the synthesis of the precursors for this compound.
Directed Ortho-Metalation and Subsequent Electrophilic Quenching for Bromo- and Fluoro-substitution
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on a directing group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. harvard.edu Both fluorine and bromine can act as directing groups, although fluorine is generally considered a stronger directing group in this context. nih.gov
For the synthesis of a 2-bromo-6-fluoro substituted pattern, one could envision starting with 1-bromo-3-fluorobenzene. The fluorine atom would direct the lithiation to the C2 position. Quenching this lithiated intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), would yield 2-bromo-6-fluorobenzaldehyde. organic-chemistry.orgwikipedia.org
The choice of the organolithium reagent and reaction conditions is critical to favor the desired ortho-metalation over other potential reactions like halogen-metal exchange. Lithium diisopropylamide (LDA) is often used to avoid nucleophilic attack on the aromatic ring. nih.gov
| Starting Material | Reagent | Electrophile | Product |
| 1-bromo-3-fluorobenzene | LDA/n-BuLi | DMF | 2-bromo-6-fluorobenzaldehyde |
Stereoselective Introduction of Halogen Functionality
The synthesis of this compound involves a chiral center at the benzylic carbon, not at the positions of the halogen substituents on the aromatic ring. The introduction of the bromine and fluorine atoms onto the benzene (B151609) ring occurs via electrophilic aromatic substitution on a suitable precursor, a process that is not stereoselective as it occurs on a planar aromatic ring.
The key stereoselective step in the synthesis of a specific enantiomer of this compound is not the halogenation itself, but rather the creation of the chiral amine. Methodologies to achieve this are discussed in section 2.5. The bromine atom is typically introduced early in the synthetic sequence. For instance, a common precursor, 2-bromo-6-fluorotoluene, can be synthesized and then further functionalized. The bromination of 2-fluorotoluene (B1218778) would yield a mixture of isomers, from which the desired 2-bromo-6-fluorotoluene must be isolated. Subsequent radical bromination of the methyl group would yield 2-bromo-6-fluorobenzyl bromide, a key intermediate for introducing the N-t-butylamine group.
Optimization of Reaction Conditions and Isolation Procedures for this compound
The synthesis of this compound is typically achieved through the reductive amination of 2-bromo-6-fluorobenzaldehyde with tert-butylamine or by direct nucleophilic substitution of 2-bromo-6-fluorobenzyl halide with tert-butylamine. Optimization of these processes is crucial for maximizing yield and purity.
Key Optimization Parameters for Reductive Amination:
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective, tolerates a wide range of functional groups, and minimizes side reactions like over-reduction of the aldehyde. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are effective for both imine formation and the subsequent reduction. |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate with stability of reactants and intermediates. Exothermic reactions may require initial cooling. |
| Stoichiometry | Slight excess of tert-butylamine and reducing agent | Ensures complete conversion of the starting aldehyde. |
| pH | Mildly acidic (e.g., addition of acetic acid) | Catalyzes the formation of the intermediate iminium ion, accelerating the reaction. |
Isolation and Purification: The isolation procedure typically involves an aqueous workup to remove the reducing agent byproducts and any excess amine. The crude product is extracted into an organic solvent, dried, and concentrated. Purification is most commonly achieved by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes to separate the desired product from unreacted starting materials and byproducts.
Stereoselective Synthesis of this compound and its Enantiomers
Achieving an enantiomerically pure form of this compound requires a stereoselective synthetic strategy. Common approaches include the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.
Asymmetric Reductive Amination: A prominent method for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of a pre-formed imine.
Process: The imine of 2-bromo-6-fluorobenzaldehyde and tert-butylamine is prepared first. This imine is then hydrogenated using a chiral catalyst system.
Catalyst Systems: Transition metal catalysts, particularly those based on Iridium or Rhodium complexed with chiral phosphine (B1218219) ligands (e.g., derivatives of BINAP or JosiPhos), are often employed. The choice of ligand is critical for achieving high enantioselectivity. google.com
Illustrative Data for Asymmetric Hydrogenation of Analogous Imines:
| Chiral Ligand | Metal | Enantiomeric Excess (ee) | Reference |
| JosiPhos L21c | Iridium | Up to 91% | google.com |
| f-binaphane | Iridium | >95% (for sterically hindered imines) | google.com |
Chiral Resolution: An alternative method involves the preparation of the racemic benzylamine followed by resolution.
Process: The racemic this compound is reacted with a chiral resolving agent, such as tartaric acid or a derivative, to form a pair of diastereomeric salts.
Separation: These diastereomeric salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Liberation: After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base.
Reactivity and Transformations of N T Butyl 2 Bromo 6 Fluorobenzylamine
Nucleophilic Reactivity at the Benzylic Amine Moiety
The secondary amine in N-t-Butyl 2-bromo-6-fluorobenzylamine (B1280769) is a key site for nucleophilic reactions, allowing for the introduction of various functional groups through alkylation, acylation, and condensation reactions.
N-Alkylation and Acylation Reactions
The nitrogen atom of the benzylic amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acylating agents.
N-alkylation introduces an additional alkyl group to the nitrogen atom. While specific studies on the N-alkylation of N-t-Butyl 2-bromo-6-fluorobenzylamine are not prevalent in the literature, the reactivity can be inferred from similar secondary amines. For instance, the alkylation of N-acetylneuraminic acid derivatives, which also contain a secondary amine, has been achieved using various alkyl halides and sulfonates in the presence of a base like sodium hydride (NaH) bldpharm.com. Activated alkyl halides, such as benzyl (B1604629) bromide and allyl bromide, are particularly effective bldpharm.com. It is expected that this compound would react similarly.
N-acylation, the introduction of an acyl group (R-C=O), is a common transformation for amines. Reagents like acyl chlorides or anhydrides are typically used, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. For example, the N-acetylation of various aromatic and aliphatic amines can be achieved using acetonitrile (B52724) in the presence of an alumina (B75360) catalyst nih.gov. A more traditional approach involves reacting the amine with an acyl chloride in the presence of a base like triethylamine (B128534) or even stronger bases like sodium hydride (NaH) or n-butyllithium (nBuLi) for less nucleophilic amines sapphirebioscience.com. Given the steric hindrance from the tert-butyl group, forcing conditions might be necessary for the acylation of this compound.
Table 1: Examples of N-Alkylation and N-Acylation on Analogous Amine Substrates The following data is for analogous secondary amines and is illustrative of the potential reactivity of this compound.
| Reaction Type | Amine Substrate | Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Alkylation | Methyl (Methyl 5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate | Propargyl bromide | NaH, THF | Methyl (Methyl 5-acetamido-3,5-dideoxy-4-propargyloxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate | 52% | bldpharm.com |
| N-Acylation | Benzylamine (B48309) | Acetonitrile | Alumina catalyst, continuous flow | N-benzylacetamide | 94% | nih.gov |
| N-Acylation | Benzimidazolepyrimidine derivative | 4-Nitrobenzoyl chloride | AgCN, Dimethylacetamide, 60-80°C | N-acylated product | Not specified | sapphirebioscience.com |
Condensation Reactions with Carbonyl Compounds
Secondary amines like this compound can undergo condensation reactions with aldehydes and ketones to form enamines or iminium ions as intermediates. The steric hindrance of the tert-butyl group may influence the equilibrium and favor the formation of the enamine if an α-proton is available on the carbonyl compound.
For example, the condensation of N-tert-butylamine with isobutyraldehyde (B47883) proceeds to form an aldimine, which can then be deprotonated to a metalloenamine for further alkylation nih.gov. Similarly, the condensation of various amines with aldehydes is a key step in many synthetic sequences sigmaaldrich.combldpharm.com. While direct examples with this compound are scarce, its reaction with an aldehyde like benzaldehyde (B42025) would be expected to initially form an iminium ion, which could then participate in subsequent reactions.
Table 2: Examples of Condensation Reactions with Analogous Amines and Carbonyls The following data is for analogous amines and is illustrative of the potential reactivity of this compound.
| Amine Substrate | Carbonyl Compound | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| tert-Butylamine (B42293) | Isobutyraldehyde | Neat, room temperature | N-(2-methylpropylidene)-tert-butylamine | nih.gov |
| Indoline | Aromatic aldehydes | Benzoic acid, Toluene (B28343), 125°C | N-benzylindoles | sigmaaldrich.com |
| m-Nitrobenzaldehyde | Acetamide | Heat (140°C) | m-Nitrobenzylidenebisacetamide | bldpharm.com |
Electrophilic Aromatic Substitution Reactions of the 2-bromo-6-fluorobenzene Moiety
The benzene (B151609) ring of this compound is substituted with a bromine atom, a fluorine atom, and an N-t-butylaminomethyl group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Competition between Halogen Activation and Amine Deactivation
In electrophilic aromatic substitution, the fluorine and bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The N-t-butylaminomethyl group is generally considered an activating, ortho, para-directing group. However, under the strongly acidic conditions often required for EAS, the benzylic amine can be protonated, transforming the activating -CH₂NH(t-Bu) group into a deactivating -CH₂NH₂(t-Bu)⁺ group, which would direct incoming electrophiles to the meta position. Therefore, the outcome of an EAS reaction on this substrate will be highly dependent on the reaction conditions and the nature of the electrophile.
Directed Metalation Group (DMG) Effects of the N-t-Butylaminomethyl Moiety
The N-t-butylaminomethyl group can act as a directed metalation group (DMG). In this process, an organolithium reagent, such as n-butyllithium or tert-butyllithium, coordinates to the nitrogen atom. This coordination directs the deprotonation (lithiation) to the adjacent ortho position on the aromatic ring. In the case of this compound, the position ortho to the N-t-butylaminomethyl group is substituted with a bromine atom.
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. organic-chemistry.orgambeed.com The heteroatom of the DMG coordinates with the lithium of the organolithium reagent, bringing the base into proximity with an ortho proton and facilitating its removal to form an aryllithium intermediate. organic-chemistry.org This intermediate can then react with various electrophiles. For benzylamines, the N-alkyl group can direct lithiation to the ortho position of the benzene ring. However, in this compound, the positions ortho to the directing group are already substituted with bromine and fluorine. An alternative to direct deprotonation is bromine-lithium exchange, which can be achieved with reagents like t-butyllithium at low temperatures to generate the aryllithium species at the 2-position.
Cross-Coupling Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions for aryl bromides include the Suzuki, Buchwald-Hartwig, Heck, and Sonogashira reactions.
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This method is known for its mild conditions and tolerance of a wide range of functional groups.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. This is a powerful method for synthesizing complex aromatic amines. organic-chemistry.org Selective amination of an aryl bromide in the presence of other halides, like chlorides, can often be achieved by carefully choosing the catalyst and reaction conditions. organic-chemistry.org
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create an alkynyl-substituted aromatic compound.
While specific examples of these reactions on this compound are not widely published, the reactivity can be inferred from studies on similar 2-bromopyridines and other aryl bromides.
Table 3: Examples of Cross-Coupling Reactions with Analogous Aryl Bromides The following data is for analogous aryl bromides and is illustrative of the potential reactivity of this compound.
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Unprotected ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl boronic esters | Pd catalyst (e.g., CataCXium A palladacycle), base, 2-MeTHF | Ortho-substituted anilines | |
| Buchwald-Hartwig Amination | 6-bromo-2-chloroquinoline | Cyclic amines | Pd catalyst, base | 6-amino-2-chloroquinolines | organic-chemistry.org |
| Sonogashira Coupling | Aryl bromides | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, amine base | Aryl-substituted alkynes | |
| Heck Reaction | Aryl bromides | Alkenes | Pd catalyst, base | Substituted alkenes |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. For substrates like this compound, the carbon-bromine bond is the primary site for this transformation due to its lower bond dissociation energy compared to the carbon-fluorine bond. The reaction facilitates the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the benzene ring.
Research on ortho-bromoanilines, which are structurally related to the target compound, has demonstrated that these Suzuki-Miyaura couplings can proceed efficiently even with a free amino group present, which can sometimes complicate catalytic cycles. acs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For sterically hindered and electron-rich substrates, specialized ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote efficient catalytic turnover. researchgate.net
The general reaction scheme involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making this a versatile method for structural diversification.
Table 1: Representative Suzuki-Miyaura Coupling of an Aryl Bromide with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 85 |
| 4 | Methylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | THF/H₂O | 80 | 75 |
| 5 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH | 95 | 89 |
Note: This table presents representative data for Suzuki-Miyaura reactions on structurally similar aryl bromides. The specific conditions and yields for this compound may vary.
Heck and Sonogashira Coupling Reactions
The Heck and Sonogashira reactions are other cornerstone palladium-catalyzed cross-coupling methods for C-C bond formation. The Heck reaction couples the aryl bromide with an alkene, while the Sonogashira reaction introduces an alkyne moiety.
In the context of this compound, the Heck reaction would typically involve reacting the compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. For sterically hindered substrates, the choice of phosphine (B1218219) ligand or the use of ligandless conditions with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be critical for success. acs.org
The Sonogashira coupling, on the other hand, pairs the aryl bromide with a terminal alkyne. This reaction is typically co-catalyzed by copper(I) iodide and requires an amine base, which can often serve as the solvent as well. The reaction is highly valuable for the synthesis of aryl alkynes, which are versatile intermediates for further transformations. For related ortho-haloanilines, these reactions have been shown to proceed effectively, providing access to a range of functionalized products. chemicalbook.comcdnsciencepub.com
Table 2: Representative Heck and Sonogashira Coupling Reactions
| Entry | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 100 | 85 |
| 2 | Styrene | Heck | PdCl₂(PPh₃)₂, TBAB | K₂CO₃ | NMP | 120 | 78 |
| 3 | Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI | Et₃N | THF | 65 | 90 |
| 4 | 1-Heptyne | Sonogashira | PdCl₂(dppf), CuI | Piperidine | DMF | 80 | 82 |
| 5 | Trimethylsilylacetylene | Sonogashira | Pd(OAc)₂, XPhos, CuI | DIPA | Toluene | 70 | 88 |
Note: This table illustrates general conditions for Heck and Sonogashira reactions on analogous aryl bromides. The outcomes for this compound may differ.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the arylation of amines. Starting with this compound, this reaction would involve coupling with a primary or secondary amine at the C-Br position. This transformation is particularly useful for synthesizing more complex aniline (B41778) derivatives.
The success of the Buchwald-Hartwig amination is highly dependent on the ligand used to support the palladium catalyst. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. acs.orgresearchgate.net The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed. The reaction can be applied to a wide variety of amines, including anilines, alkylamines, and heterocycles.
Table 3: Representative Buchwald-Hartwig Amination with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 87 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 80 | 91 |
| 4 | Pyrrolidine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 89 |
| 5 | Indole | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ | DMF | 120 | 80 |
Note: This table shows representative data for Buchwald-Hartwig amination on similar aryl bromides. Specific results for this compound may vary.
Defluorination and Debromination Studies of the Halogenated Aromatic Ring
The selective removal of halogen atoms from an aromatic ring is a synthetically useful transformation. In this compound, the C-Br bond is significantly more reactive towards reductive cleavage than the C-F bond. This difference in reactivity allows for selective debromination.
Debromination can often be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. Alternatively, radical-mediated debromination using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) can be effective.
Selective defluorination, in contrast, is much more challenging due to the high strength of the C-F bond and is not a commonly observed reaction under standard dehalogenation conditions. It typically requires harsh conditions or specialized reagents that are not compatible with many functional groups. Therefore, for this compound, selective debromination to yield N-t-Butyl 2-fluorobenzylamine (B1294385) is a more feasible transformation than defluorination.
Table 4: Potential Methods for Selective Dehalogenation
| Entry | Reaction | Reagents | Catalyst | Solvent | Conditions | Expected Major Product |
| 1 | Debromination | H₂ (1 atm) | 10% Pd/C | Ethanol (B145695) | Room Temp, 12 h | N-t-Butyl 2-fluorobenzylamine |
| 2 | Debromination | HCOOH/NH₃ | 5% Pd/C | Methanol (B129727) | Reflux, 6 h | N-t-Butyl 2-fluorobenzylamine |
| 3 | Debromination | Bu₃SnH, AIBN | - | Toluene | Reflux, 4 h | N-t-Butyl 2-fluorobenzylamine |
| 4 | Defluorination | - | - | - | Generally not feasible under mild conditions | No reaction |
Note: This table outlines plausible methods for selective debromination based on general principles of halogen reactivity. Experimental validation would be required.
Rearrangement Reactions and Thermal Stability Investigations
The thermal stability of this compound is an important consideration for its synthesis, purification, and application in reactions conducted at elevated temperatures. Benzylamines, in general, can undergo thermal decomposition, and the specific substituents on the aromatic ring and the nitrogen atom can influence the decomposition pathways and temperature.
One potential thermal process for benzylamines is the homolytic cleavage of the benzylic C-N bond, which has a bond dissociation energy that can be in the range of 59 kcal/mol. acs.org This could lead to the formation of benzyl and amino radicals, which could then participate in various follow-up reactions. However, the bulky tert-butyl group on the nitrogen may sterically hinder some decomposition pathways.
Mechanistic Investigations of Reactions Involving N T Butyl 2 Bromo 6 Fluorobenzylamine
Reaction Pathway Elucidation through Kinetic Studies
Kinetic studies are crucial for understanding the sequence of elementary steps that constitute a reaction mechanism. For reactions involving N-t-butyl 2-bromo-6-fluorobenzylamine (B1280769), such as palladium-catalyzed cross-coupling reactions, determining the reaction order with respect to the substrate, catalyst, and other reagents can illuminate the rate-determining step.
A hypothetical kinetic study of a Suzuki-Miyaura coupling reaction between N-t-butyl 2-bromo-6-fluorobenzylamine and a boronic acid could be designed to monitor the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The initial rates method would be employed by varying the concentration of one reactant while keeping others constant.
Table 1: Hypothetical Initial Rate Data for a Suzuki-Miyaura Coupling Reaction
| Experiment | [this compound] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 1.2 x 10⁻⁵ |
From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the boronic acid. This would suggest that the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-determining step, a common feature in many cross-coupling cycles. The lack of dependence on the boronic acid concentration would imply that transmetalation is a rapid subsequent step.
Identification of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction pathway. In the context of palladium-catalyzed reactions of this compound, key intermediates would include the oxidative addition product, a palladium(II) species.
Spectroscopic techniques are invaluable for this purpose. For instance, ³¹P NMR spectroscopy can be used to monitor the transformation of the palladium-phosphine ligand complex throughout the catalytic cycle. The appearance of new phosphorus signals can indicate the formation of the oxidative addition complex and subsequent intermediates. Furthermore, mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect the mass of cationic intermediates in the reaction mixture.
A plausible intermediate in a cross-coupling reaction would be the arylpalladium(II) bromide complex. The structure of this intermediate, featuring the N-t-butyl 2-bromo-6-fluorobenzylamino moiety coordinated to the palladium center, would be a critical species to identify.
Transition State Analysis in Catalytic Transformations
Understanding the structure and energy of transition states is key to explaining the selectivity and efficiency of catalytic reactions. For catalytic transformations involving this compound, computational methods such as Density Functional Theory (DFT) are often employed to model the transition states of key steps like oxidative addition and reductive elimination.
These calculations can provide insights into the steric and electronic effects of the tert-butyl and fluoro groups on the activation barriers of the reaction. For example, the bulky tert-butyl group might influence the geometry of the transition state for oxidative addition, potentially favoring a specific ligand orientation on the palladium center. The electron-withdrawing nature of the fluorine atom would also impact the electron density at the carbon-bromine bond, influencing the ease of its cleavage during oxidative addition.
Table 2: Hypothetical Calculated Activation Energies for a Catalytic Cycle
| Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | [Ar-Pd(L)₂-Br]‡ | 18.5 |
| Transmetalation | [Ar-Pd(L)₂-R]‡ | 12.3 |
These hypothetical values would suggest that reductive elimination is the rate-limiting step, a scenario that can occur in certain cross-coupling reactions, particularly when the ligands are bulky or the coupled groups are sterically demanding.
Solvent Effects on Reaction Mechanisms and Stereoselectivity
The choice of solvent can have a profound impact on reaction rates, mechanisms, and, where applicable, stereoselectivity. For reactions involving a polar substrate like this compound, the polarity of the solvent can influence the stability of charged intermediates and transition states.
In a hypothetical study on a nucleophilic substitution reaction at the benzylic position, a range of solvents with varying polarities could be tested.
Table 3: Hypothetical Solvent Effects on a Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Toluene (B28343) | 2.4 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 15 |
| Acetonitrile (B52724) | 37.5 | 120 |
The trend in this hypothetical data would suggest a mechanism that proceeds through a charged intermediate, such as an Sₙ1-type pathway involving a benzylic carbocation, which is stabilized by more polar solvents. In the absence of a chiral center in the starting material, stereoselectivity is not a factor, but in related systems with stereocenters, the solvent can influence the stereochemical outcome by differentially solvating the diastereomeric transition states.
Radical Pathways in Benzylic Functionalization
While many reactions at the benzylic position proceed through ionic intermediates, the possibility of radical pathways should also be considered, especially under thermal or photochemical conditions, or in the presence of radical initiators. For this compound, homolytic cleavage of the benzylic C-H or C-N bonds could lead to benzylic radical intermediates.
The involvement of radical pathways can be probed by conducting the reaction in the presence of radical inhibitors, such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or 1,4-cyclohexadiene. A significant decrease in the reaction rate or the formation of trapped radical adducts would provide evidence for a radical mechanism. For instance, if a benzylic functionalization reaction were to be inhibited by TEMPO, it would strongly suggest the intermediacy of a benzylic radical. The detection of a TEMPO-adduct of the N-t-butyl 2-bromo-6-fluorobenzyl radical by mass spectrometry would be compelling evidence.
Computational and Theoretical Studies of N T Butyl 2 Bromo 6 Fluorobenzylamine
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)
The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netopenmedicinalchemistryjournal.com
The presence of the electron-withdrawing fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzylamine (B48309). The bulky, electron-donating tert-butyl group on the nitrogen atom would likely raise the HOMO energy, making the amine group a primary site for electrophilic attack. The HOMO-LUMO energy gap provides insight into the molecule's reactivity; a smaller gap suggests higher polarizability and a greater ease of electronic excitation, indicating higher chemical reactivity. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties of N-t-Butyl 2-bromo-6-fluorobenzylamine (B1280769) (Illustrative)
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; site of oxidation. |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability; site of reduction. |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Reflects chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Ionization Potential (I) | ~ 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | ~ 0.5 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | ~ 3.5 eV | A measure of the power of an atom or group to attract electrons. |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Conformational Analysis and Energy Minima of N-t-Butyl 2-bromo-6-fluorobenzylamine
The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity and interactions. The presence of the bulky tert-butyl group introduces significant steric hindrance, which will heavily influence the rotational barriers around the C-N and C-C bonds of the benzylamine core.
Conformational analysis, typically performed using computational methods, involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This process identifies the various conformers (rotational isomers) and determines their relative energies. The lowest energy conformer, or the global energy minimum, represents the most stable and populated structure of the molecule under equilibrium conditions.
For this compound, the key dihedral angles to consider are those defining the orientation of the tert-butyl group relative to the benzyl (B1604629) moiety and the orientation of the aminomethyl group relative to the aromatic ring. Due to steric clash, it is expected that the global minimum conformation will feature a staggered arrangement of the tert-butyl group with respect to the benzyl group. Furthermore, the orientation of the CH₂-NH bond relative to the plane of the benzene (B151609) ring will be optimized to minimize steric interactions with the ortho-substituents (bromine and fluorine). Computational studies on similar substituted benzylamines have shown that such steric factors are dominant in determining the preferred conformation. nih.gov
Table 2: Predicted Key Dihedral Angles and Relative Energies for Low-Energy Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | ~180° (anti-periplanar) | ~90° (gauche) | 0.0 |
| Local Minimum 1 | ~60° (gauche) | ~90° (gauche) | ~1.5 |
Note: These values are hypothetical and serve to illustrate the expected outcomes of a conformational analysis. The exact values would depend on the level of theory and basis set used in the calculation.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) for Structural Elucidation of Intermediates and Products
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for the identification and structural elucidation of synthetic intermediates and final products.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is commonly used for this purpose. sysrevpharm.org The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance, the aromatic protons and carbons would show distinct shifts due to the influence of the bromo and fluoro substituents. The tert-butyl group would present a characteristic singlet in the ¹H NMR spectrum, while the methylene (B1212753) (CH₂) protons would likely appear as a singlet or a narrowly split multiplet depending on the conformational dynamics and coupling to the amine proton.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations can help in assigning the various vibrational modes, such as the N-H stretch of the secondary amine, the C-N stretching, the aromatic C-H and C=C stretching, and the C-Br and C-F stretching vibrations. Comparing the calculated spectrum with an experimental one can provide strong evidence for the molecule's structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. dergipark.org.tr For this compound, the predicted transitions would likely be of the π → π* type, originating from the substituted benzene ring. The positions and intensities of these absorptions are influenced by the substituents on the aromatic ring.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Feature | Predicted Value (Illustrative) |
|---|---|---|
| ¹H NMR | δ (aromatic-H) | 7.0-7.5 ppm |
| δ (CH₂-N) | ~3.8 ppm | |
| δ (N-H) | ~1.5-2.5 ppm (broad) | |
| δ (t-butyl-H) | ~1.2 ppm | |
| ¹³C NMR | δ (aromatic-C) | 110-160 ppm |
| δ (C-Br) | ~115 ppm | |
| δ (C-F) | ~160 ppm (with C-F coupling) | |
| δ (CH₂) | ~50 ppm | |
| δ (quaternary C of t-butyl) | ~52 ppm | |
| δ (CH₃ of t-butyl) | ~29 ppm | |
| IR | ν (N-H stretch) | ~3300-3350 cm⁻¹ |
| ν (C-H stretch, aromatic) | ~3050-3100 cm⁻¹ | |
| ν (C-H stretch, aliphatic) | ~2850-2970 cm⁻¹ | |
| ν (C=C stretch, aromatic) | ~1450-1600 cm⁻¹ | |
| ν (C-F stretch) | ~1200-1250 cm⁻¹ | |
| ν (C-Br stretch) | ~550-650 cm⁻¹ |
Note: These are predicted values based on known ranges for similar functional groups and structures. Experimental values may vary.
Reaction Mechanism Simulations using Density Functional Theory (DFT)
DFT is an exceptionally useful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies. For reactions involving this compound, such as N-alkylation or palladium-catalyzed cross-coupling reactions at the bromine position, DFT can provide a detailed understanding of the reaction energetics and kinetics.
For example, in a hypothetical N-alkylation reaction, DFT could be used to model the nucleophilic attack of the secondary amine on an alkyl halide. The simulation would calculate the energies of the reactants, the transition state, and the products. The height of the energy barrier from the reactants to the transition state (the activation energy) would determine the reaction rate. These calculations can also help to explain regioselectivity and stereoselectivity in more complex transformations. researchgate.netmdpi.com
Table 4: Illustrative DFT-Calculated Energy Profile for a Hypothetical N-Alkylation of this compound
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Amine + Alkyl Halide) | 0.0 |
| 2 | Transition State | +20.5 |
Note: The values are for illustrative purposes to demonstrate the type of data obtained from DFT reaction mechanism studies.
Molecular Docking and Interaction Studies with Biomacromolecules as a Scaffold
This compound, as a substituted benzylamine, represents a scaffold that can be elaborated into more complex molecules with potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). dergipark.org.trnih.govnih.gov
While this compound itself is an intermediate, its structural motifs are found in various pharmacologically active compounds. Docking studies could be used to explore how derivatives of this scaffold might interact with the active sites of various enzymes or receptors. For instance, benzylamine derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov
A typical molecular docking study would involve:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Defining the binding site or active site of the protein.
Computationally placing the ligand (a derivative of this compound) into the binding site in various conformations and orientations.
Scoring the different poses based on their predicted binding affinity, which is an estimation of the binding free energy.
The results of such a study would highlight the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein, providing a rationale for its potential biological activity and guiding the design of more potent and selective analogs. nih.gov
Table 5: Illustrative Molecular Docking Results for a Hypothetical Derivative of this compound with a Target Protein
| Ligand | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Note: This table is purely illustrative. The binding affinity and interacting residues are hypothetical and would depend on the specific derivative and target protein studied.
N T Butyl 2 Bromo 6 Fluorobenzylamine As a Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The strategic placement of the bromo and amino functionalities on the benzene (B151609) ring of N-t-Butyl 2-bromo-6-fluorobenzylamine (B1280769) makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of the halogen allows for the application of numerous metal-catalyzed cross-coupling reactions, which are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of fused ring systems.
Table 1: Potential Heterocyclic Systems from N-t-Butyl 2-bromo-6-fluorobenzylamine Analogs
| Starting Material Analogy | Reaction Type | Resulting Heterocycle | Potential Application |
| o-Bromoarylamine | Copper-catalyzed cyclization with nitriles | Benzimidazoles | Pharmaceuticals |
| 2-Alkynyl benzyl (B1604629) azides | Silver-catalyzed cyclization | Isoquinolines | Natural product synthesis |
| N-Aryl-2-bromobenzylamines | Palladium-catalyzed annulation | Fused Phenanthrenes | Materials science |
While direct literature on this compound for these specific transformations is emerging, the reactivity of analogous o-haloanilines and benzylamines provides a strong indication of its potential. For instance, copper-catalyzed cyclization reactions of o-bromoarylamines with nitriles are a well-established method for the synthesis of benzimidazoles. Similarly, palladium-catalyzed annulation reactions of N-aryl-2-bromobenzylamines have been employed to construct fused phenanthrene (B1679779) skeletons. The N-t-butyl group in the target molecule can play a crucial role in directing the regioselectivity of these cyclization reactions and influencing the properties of the resulting heterocyclic products.
Scaffold for Design of Novel Organic Catalysts and Ligands
The development of novel and efficient catalysts and ligands is a cornerstone of modern organic synthesis. This compound offers a unique scaffold for the design of such molecules. The secondary amine provides a coordination site for metal centers, while the ortho-bromo-fluoro-substituted phenyl ring can be functionalized to modulate the steric and electronic properties of the resulting ligand.
The bulky tert-butyl group can create a specific chiral pocket around a metal center, which is a desirable feature in asymmetric catalysis. Furthermore, the bromine atom can be substituted through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. The fluorine atom can influence the electronic nature of the aromatic ring, which in turn can affect the catalytic activity of the metal complex.
Intermediate in the Synthesis of Structurally Diverse Compounds
The reactivity of the carbon-bromine bond in this compound makes it an excellent intermediate for introducing a wide array of functional groups, thus enabling the synthesis of structurally diverse compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.
Table 2: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Resulting Functional Group |
| Suzuki Coupling | Boronic acids/esters | Aryl or Alkyl |
| Heck Coupling | Alkenes | Substituted Alkenes |
| Sonogashira Coupling | Terminal Alkynes | Substituted Alkynes |
| Buchwald-Hartwig Amination | Amines | Di- or Tri-substituted Amines |
These transformations allow for the systematic modification of the phenyl ring, leading to the generation of libraries of compounds with varied substitution patterns. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the biological activity of a lead compound is optimized by making small structural changes. The fluorine atom also provides a handle for further diversification, for example, through nucleophilic aromatic substitution reactions under specific conditions.
Application in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The presence of a primary or secondary amine functionality in this compound suggests its potential as a key component in various MCRs.
For example, benzylamines are known to participate in the Ugi and Passerini reactions, which are powerful MCRs for the synthesis of α-acylamino amides and α-acyloxy carboxamides, respectively. The amino group of this compound could act as the amine component in these transformations. The resulting products would incorporate the ortho-bromo-fluoro-substituted phenylmethyl moiety, offering a route to complex molecules with potential biological activity. While specific examples involving this compound in MCRs are not yet widely reported, the reactivity of benzylamines in general points towards a promising area for future research.
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-t-Butyl 2-bromo-6-fluorobenzylamine (B1280769). Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the protons of the tert-butyl group would be expected to produce a singlet peak due to their chemical equivalence, with an integration value corresponding to nine protons. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen and the aromatic ring would appear as a distinct signal, potentially a singlet or a multiplet depending on coupling interactions. The aromatic protons on the 2-bromo-6-fluorophenyl ring would exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.
¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. Furthermore, NMR is a powerful tool for monitoring the progress of the synthesis of N-t-Butyl 2-bromo-6-fluorobenzylamine, allowing for the real-time observation of the consumption of starting materials and the formation of the product.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (9H) | 1.2 - 1.5 | Singlet |
| Methylene (2H) | 3.7 - 4.0 | Singlet |
| Aromatic (3H) | 7.0 - 7.6 | Multiplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| tert-Butyl (C) | 50 - 55 |
| tert-Butyl (CH₃) | 28 - 32 |
| Methylene (-CH₂-) | 45 - 50 |
| Aromatic (C-Br) | 110 - 115 |
| Aromatic (C-F) | 160 - 165 (d, JC-F) |
| Aromatic (CH) | 125 - 135 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₁₅BrFN. The isotopic pattern observed for the molecular ion peak is also characteristic, showing the presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Electron ionization (EI) or electrospray ionization (ESI) sources can be used to generate ions. The subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tert-butyl cation and a 2-bromo-6-fluorobenzyl radical or cation. Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups.
Interactive Data Table: Expected HRMS Fragments
| Fragment Ion | Proposed Structure | Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₆BrFN⁺ | 260.0448 / 262.0427 |
| [M-C₄H₉]⁺ | C₇H₅BrF⁺ | 185.9556 / 187.9536 |
| [C₄H₉]⁺ | (CH₃)₃C⁺ | 57.0704 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the alkyl and aromatic groups in the region of 2800-3100 cm⁻¹. The C-N stretching vibration of the amine would likely appear in the 1000-1250 cm⁻¹ range. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically between 1000-1400 cm⁻¹ and 500-700 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the aromatic ring and the C-C backbone.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 2970 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1000 - 1250 |
| C-F | Stretching | 1000 - 1400 |
| C-Br | Stretching | 500 - 700 |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov
HPLC, often coupled with a UV detector, is a versatile technique for separating the target compound from any unreacted starting materials, byproducts, or other impurities. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of its purity can be obtained.
GC is also a valuable tool for purity assessment, particularly if the compound is thermally stable and volatile. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation and sensitive detection of impurities. Like HPLC, GC can be used to monitor the disappearance of reactants and the appearance of the product over the course of a reaction.
Interactive Data Table: Typical Chromatographic Conditions
| Technique | Column | Mobile Phase / Carrier Gas | Detection |
| HPLC | C18 reverse-phase | Acetonitrile (B52724)/Water gradient | UV (e.g., 254 nm) |
| GC | Capillary (e.g., DB-5) | Helium or Nitrogen | FID or MS |
Future Directions and Emerging Research Avenues for Halogenated Benzylamines
Development of Sustainable Synthetic Routes for N-t-Butyl 2-bromo-6-fluorobenzylamine (B1280769)
The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For N-t-Butyl 2-bromo-6-fluorobenzylamine, future research is likely to focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste. A promising approach lies in the catalytic reductive amination of 2-bromo-6-fluorobenzaldehyde (B104081) with t-butylamine.
Green chemistry principles could be integrated through several strategies. One such strategy involves the hydrogenation of halogenated benzonitriles. google.com A potential sustainable route could start from 2-bromo-6-fluorobenzonitrile (B1362393). The process would involve hydrogenation using a recyclable catalyst in the presence of ammonia (B1221849) or an amine source. google.com The use of solvents that can be easily recovered and reused, such as certain alcohols, would further enhance the sustainability of the process. google.com
Another avenue for sustainable synthesis is the direct reductive amination of 2-bromo-6-fluorobenzaldehyde. A key challenge in the synthesis of halogenated amines is the potential for dehalogenation during reductive processes. google.com Future research should focus on developing selective catalysts that can facilitate the C-N bond formation without cleaving the C-Br or C-F bonds. Catalysts based on transition metals like platinum or ruthenium, potentially supported on materials like ferric oxide, have shown promise in the selective hydrogenation of other halogenated nitroaromatics and could be adapted for this purpose. google.com
| Potential Sustainable Synthetic Route | Key Features | Anticipated Advantages | Research Focus |
| Catalytic Hydrogenation of 2-bromo-6-fluorobenzonitrile | Use of recyclable hydrogenation catalysts (e.g., Raney nickel, transition metal catalysts). google.com | Reduced catalyst waste, potentially high atom economy. | Catalyst development for high selectivity and yield, optimization of reaction conditions (temperature, pressure, solvent). |
| Direct Reductive Amination of 2-bromo-6-fluorobenzaldehyde | Use of green reducing agents (e.g., H2) and selective catalysts. google.com | Avoids the need for pre-functionalized amine precursors, one-pot reaction. | Development of catalysts that prevent dehalogenation, exploration of solvent-free conditions. google.com |
Exploration of Novel Reactivity Patterns for the 2-bromo-6-fluorobenzylamine Scaffold
The 2-bromo-6-fluorobenzylamine core of the target molecule presents multiple sites for chemical modification, opening up avenues for creating diverse molecular architectures. The bromine atom is a particularly attractive handle for post-synthetic functionalization.
Future research could extensively explore metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, at the C-Br position. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, thereby generating a library of novel derivatives. The interplay between the ortho-fluorine atom and the N-t-butyl-aminomethyl group on the reactivity of the C-Br bond would be a key area of investigation.
Furthermore, the fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to bromine, could potentially be activated under specific conditions or through the use of specialized reagents. The development of methods for the selective functionalization of the C-F bond in the presence of the C-Br bond would represent a significant synthetic advancement.
Integration into Flow Chemistry and Automation Platforms
The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen a wide range of reaction conditions.
The integration of the synthetic routes described in section 8.1 into a flow chemistry setup would enable precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can be particularly beneficial for managing exothermic reactions and for optimizing the selectivity of catalytic processes, potentially minimizing dehalogenation. google.com
Automated synthesis platforms, often referred to as "chemputers," could be programmed to perform multi-step synthetic sequences, including reaction, work-up, and purification, in a fully automated fashion. researchgate.net Such a platform could be employed to systematically explore the reactivity of the 2-bromo-6-fluorobenzylamine scaffold by executing a large number of cross-coupling reactions in parallel. This high-throughput approach would accelerate the discovery of new derivatives with potentially interesting properties.
| Technology | Application to this compound Synthesis | Potential Benefits |
| Flow Chemistry | Continuous synthesis via reductive amination or hydrogenation of the corresponding benzonitrile. | Enhanced safety for handling reactive intermediates and reagents, precise control over reaction conditions leading to higher selectivity and yield, ease of scalability. |
| Automated Synthesis Platforms | High-throughput screening of cross-coupling reactions at the C-Br position, automated multi-step synthesis of derivatives. | Rapid generation of compound libraries, accelerated discovery of structure-activity relationships, improved reproducibility and data logging. researchgate.net |
Theoretical Prediction of Undiscovered Derivatives and Their Properties
Computational chemistry and in silico methods offer powerful tools for predicting the properties of yet-to-be-synthesized molecules, thereby guiding and prioritizing experimental efforts. For this compound, theoretical studies can provide valuable insights into its conformational preferences, electronic structure, and potential interactions with biological targets.
Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of the molecule. These calculations can help in understanding the influence of the ortho-halogen substituents on the conformation of the aminomethyl side chain and on the electron density distribution of the aromatic ring. This information is crucial for predicting the regioselectivity of further chemical modifications.
Furthermore, computational methods can be used to predict the physicochemical properties of a virtual library of derivatives. By systematically varying the substituent introduced at the C-Br position in silico, properties such as lipophilicity (logP), polar surface area (PSA), and aqueous solubility can be calculated. These predictions can help in selecting derivatives with desirable properties for specific applications, such as drug discovery or materials science. Molecular docking studies could also be performed to predict the binding affinity of these virtual derivatives to specific protein targets, thereby identifying promising candidates for further experimental investigation. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-t-Butyl 2-bromo-6-fluorobenzylamine, and how can purity be validated?
- Methodological Answer : A common approach involves bromination of a fluorobenzylamine precursor followed by tert-butyl group introduction via nucleophilic substitution or reductive amination. For example, bromination using Br₂ in acetic acid (AcOH) under controlled conditions (e.g., 0–25°C) can achieve regioselectivity for the 2-position . Purity validation requires HPLC (≥95% purity), coupled with ¹H/¹³C-NMR to confirm structural integrity. Melting point analysis (e.g., 249–254°C for hydrochloride salts) can further corroborate purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : ¹H-NMR is critical for identifying the tert-butyl singlet (~1.2–1.4 ppm) and benzylamine protons (~3.8–4.2 ppm). ¹⁹F-NMR resolves fluorine coupling patterns (e.g., para vs. meta substitution), while ¹³C-NMR confirms aromatic substitution and tert-butyl connectivity. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 205.04 for free base) .
Q. How can researchers ensure regioselectivity during bromination of fluorobenzylamine precursors?
- Methodological Answer : Bromination regioselectivity is influenced by directing groups. For 2-bromo-6-fluoro substitution, meta-directing fluorine at position 6 and ortho/para-directing amine/tert-butyl groups guide bromine to position 2. Kinetic control (low temperature) and stoichiometric Br₂ in AcOH minimize di-bromination .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence cross-coupling reactivity in this compound?
- Methodological Answer : The tert-butyl group restricts access to the benzylamine nitrogen, reducing nucleophilicity and complicating Pd-catalyzed couplings (e.g., Buchwald-Hartwig). Strategies include using bulky ligands (XPhos) to mitigate steric effects or protecting the amine with Boc groups temporarily . Computational modeling (DFT) can predict steric barriers to reaction pathways .
Q. What strategies mitigate competing side reactions during halogenation of benzylamine derivatives?
- Methodological Answer : Competing oxidation of the amine can be suppressed by using HCl salts (e.g., 2-bromo-6-fluorobenzylamine hydrochloride) during bromination . For fluorination, Balz-Schiemann reactions or halogen exchange (Halex) with KF/CuI avoid amine degradation .
Q. How can researchers resolve discrepancies in reported melting points for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., 249–254°C for hydrochloride vs. 75–77°C for free base) often arise from salt forms or polymorphic variations . Consistency requires specifying counterions (e.g., HCl) and using DSC to characterize thermal behavior. Cross-referencing CAS RN (e.g., 261723-29-9 for free base vs. 1214330-90-1 for HCl) clarifies compound identity .
Data Contradiction Analysis
Q. How to address conflicting reactivity data in halogenated benzylamine synthesis?
- Methodological Answer : Contradictions in yields or regioselectivity may stem from solvent polarity (e.g., THF vs. DMF) or catalyst choice. For example, KI/K₂CO₃ in DMF enhances SN2 reactivity for tert-butyl substitution, while polar aprotic solvents favor bromine retention . Systematic solvent/catalyst screening with LC-MS monitoring resolves inconsistencies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
